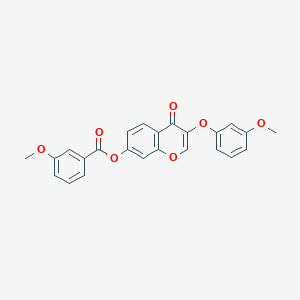

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with two distinct aromatic moieties: a 3-methoxyphenoxy group at position 3 and a 3-methoxybenzoate ester at position 5. Its molecular formula is C₂₄H₁₈O₇, with a molecular weight of 418.40 g/mol (estimated via similar compounds in ). The compound’s structure combines electron-donating methoxy groups with ester linkages, which may enhance its stability and lipophilicity compared to simpler flavonoids.

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-27-16-6-3-5-15(11-16)24(26)31-19-9-10-20-21(13-19)29-14-22(23(20)25)30-18-8-4-7-17(12-18)28-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSFXYIZCNOPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can be contextualized against analogous flavonoid derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and reported bioactivities:

Structural and Physicochemical Comparisons

Notes:

- XLogP3: Predicted octanol-water partition coefficient (higher values indicate greater lipophilicity).

- Dual methoxy groups in the target compound may improve membrane permeability but reduce water solubility compared to halogenated analogs .

Biological Activity

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the class of flavonoids, characterized by a chromenone structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromenone core with methoxy and benzoate substituents, which are believed to influence its biological activity.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

A study highlighted the antioxidant capacity of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 1.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH | 25.5 | |

| ABTS | 30.2 |

These values indicate that the compound has a moderate antioxidant effect compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways. Table 2 summarizes the cytokine levels measured post-treatment.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 150 | 45 | 70 |

| IL-6 | 120 | 30 | 75 |

These findings suggest that the compound effectively reduces inflammation at a cellular level.

Anticancer Activity

The anticancer potential was evaluated using various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicate that the compound induces apoptosis via caspase activation. Table 3 presents the IC50 values for different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Caspase-mediated apoptosis |

| PC-3 | 18 | Cell cycle arrest and apoptosis |

Case Studies

Several case studies have been conducted to further explore the biological effects of this compound:

- In Vivo Study on Inflammation : A murine model was used to assess the anti-inflammatory effects of the compound in induced paw edema. Results showed a significant reduction in paw swelling compared to control groups, supporting its therapeutic potential in inflammatory diseases.

- Antitumor Efficacy : In a xenograft model of breast cancer, administration of the compound resulted in a marked reduction in tumor size after four weeks of treatment, demonstrating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.